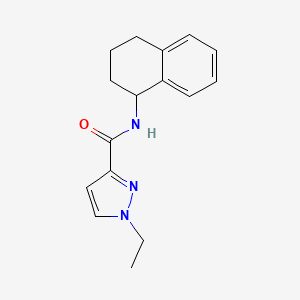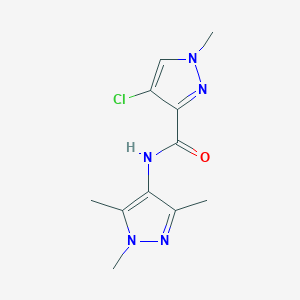![molecular formula C16H10BrIN2O2S B10898596 (5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10898596.png)
(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound that features a thiazole ring substituted with a bromoaniline and a hydroxy-iodophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common route includes the condensation of 4-bromoaniline with a thiazole derivative, followed by the introduction of the hydroxy-iodophenyl group through electrophilic substitution reactions. The reaction conditions often require the use of catalysts, such as copper salts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while substitution of the bromo group with an amine yields an aniline derivative.
科学研究应用
(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
相似化合物的比较
Similar Compounds
- (5Z)-2-(4-chloroanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(4-fluoroanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one
Uniqueness
(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one is unique due to the presence of both bromo and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C16H10BrIN2O2S |
|---|---|
分子量 |
501.1 g/mol |
IUPAC 名称 |
(5Z)-2-(4-bromophenyl)imino-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10BrIN2O2S/c17-10-1-4-12(5-2-10)19-16-20-15(22)14(23-16)8-9-7-11(18)3-6-13(9)21/h1-8,21H,(H,19,20,22)/b14-8- |
InChI 键 |
MFLIFOLOHOHUQS-ZSOIEALJSA-N |
手性 SMILES |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)I)O)/S2)Br |
规范 SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=CC(=C3)I)O)S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10898525.png)
![4-cyano-2-fluoro-N'-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}benzohydrazide](/img/structure/B10898533.png)
![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B10898538.png)
![4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid](/img/structure/B10898550.png)

![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898565.png)
![3-[(4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B10898572.png)
![Dimethyl 5-{[(2-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10898580.png)
![N'-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide](/img/structure/B10898587.png)
![2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone](/img/structure/B10898597.png)
![(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10898602.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10898610.png)
![Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B10898612.png)
